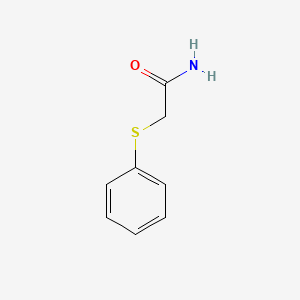

2-(Phenylthio)acetamide

描述

Significance within Organic Chemistry and Related Disciplines

The significance of 2-(Phenylthio)acetamide in organic chemistry stems primarily from its role as a versatile intermediate and building block. The presence of both a thioether and an amide functional group allows for a wide range of chemical transformations. The thioether linkage can undergo oxidation to form sulfoxides and sulfones, while the amide group can be hydrolyzed or participate in various coupling reactions. This dual functionality makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai

In related disciplines, derivatives of this compound have been investigated for their biological properties. For instance, more complex molecules incorporating the this compound framework have been studied for their potential as anti-inflammatory and anti-allergic agents. nih.govnih.gov Specifically, a derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, was identified as a potential lead compound for managing allergic rhinitis by targeting caspase-1. nih.gov This highlights the importance of the core structure in the design of new therapeutic agents.

Historical Context of Thioether and Amide Chemistry in Compound Development

The development of compounds like this compound is built upon a rich history of research into thioether and amide chemistry. The synthesis of thioethers, for example, has been a fundamental pursuit in organic chemistry for over a century. Early methods often involved the nucleophilic substitution of halides with thiolate ions, a reaction that has been refined over the years. acs.org The advent of metal-catalyzed cross-coupling reactions, such as the Migita coupling, revolutionized the formation of carbon-sulfur bonds, providing more efficient and versatile routes to aryl thioethers. thieme-connect.com These advancements have been crucial for accessing a wide array of thioether-containing compounds, including the precursors to this compound.

Similarly, the chemistry of amides has been extensively explored. The synthesis of acetamides, in particular, can be achieved through various methods, including the hydration of nitriles. orgsyn.org The amide bond is a cornerstone of peptide and protein chemistry, and its stability and reactivity have been thoroughly characterized. The combination of established thioether and amide synthetic methodologies has provided a solid foundation for the preparation and subsequent chemical manipulation of this compound.

Current Research Landscape and Gaps in Knowledge regarding this compound

The current research landscape involving the this compound scaffold is largely focused on the synthesis and biological evaluation of its derivatives. Scientists are actively exploring how modifications to the core structure can lead to new therapeutic agents. For example, research has been conducted on N-phenyl-acetamide sulfonamides and 2-phenyl benzimidazole-1-acetamide derivatives as potential analgesic and anthelmintic agents, respectively. nih.govresearchgate.net Furthermore, the development of novel synthetic methods, such as the one-pot sequential synthesis of N-[2-(phenylthio)phenyl]acetamides, continues to expand the chemical space accessible from this scaffold. researchgate.net

Despite the progress in synthesizing and exploring derivatives, there remain significant gaps in the knowledge specifically concerning the parent compound, this compound. While its role as a synthetic intermediate is acknowledged, a comprehensive understanding of its own biological activity profile is lacking. Much of the biological data is extrapolated from more complex derivatives, and dedicated studies on the fundamental properties and potential applications of this compound itself are less common. Future research could focus on elucidating the intrinsic biological effects of this compound, its metabolic fate, and its potential as a standalone therapeutic agent or a more direct pharmacological probe. Furthermore, a deeper investigation into its coordination chemistry and material properties could unveil new and exciting applications beyond its current use as a synthetic building block.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRJQEVSKVOLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326193 | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-20-4 | |

| Record name | 22446-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylthio Acetamide and Its Derivatives

Established Synthetic Routes for 2-(Phenylthio)acetamide

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These methods often involve the formation of the key carbon-sulfur bond and the subsequent or concurrent introduction of the acetamide (B32628) functionality.

Formylation of Acetamide with Phenylthio Introduction

While not a single named reaction, this descriptive approach involves a multi-step process that culminates in the formation of this compound. A common strategy is the initial synthesis of 2-(phenylthio)acetic acid, which is then converted to the corresponding amide. The amidation of 2-(phenylthio)acetic acid can be achieved through various methods, such as conversion to an acyl chloride followed by reaction with ammonia (B1221849), or through direct amidation using coupling agents. A related process for a similar compound, 2-[(diphenylmethyl)thio]acetamide (B130414), involves reacting the corresponding acid with an alcohol in the presence of an acid catalyst to form an ester, which is then treated with ammonia to yield the desired acetamide. google.com

Nucleophilic Substitution Approaches for Phenylthio Group Incorporation

Nucleophilic substitution is a direct and widely used method for the synthesis of this compound. This approach typically involves the reaction of a nucleophilic sulfur species, such as thiophenoxide, with an electrophilic two-carbon synthon bearing a leaving group and an acetamide functionality. A prime example is the reaction of thiophenol with 2-chloroacetamide (B119443). In the presence of a base, thiophenol is deprotonated to form the more nucleophilic thiophenoxide anion, which then displaces the chloride from 2-chloroacetamide to form the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Thiophenol | 2-Chloroacetamide | e.g., Sodium Hydroxide (B78521) | e.g., Ethanol | This compound |

Vilsmeier-Haack Reaction in Derivative Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgyoutube.comwikipedia.org It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.comwikipedia.org While direct formylation of the phenyl ring in this compound itself is not commonly reported due to the deactivating nature of the acetyl group, this reaction is highly valuable for the synthesis of derivatives. For instance, if the phenyl group is substituted with electron-donating groups, or if the core structure is part of a more complex, electron-rich heterocyclic system, the Vilsmeier-Haack reaction can be employed to introduce a formyl group, which can then be further functionalized. Research on the Vilsmeier formylation of N-aryl-substituted 2-aminothiophenes has demonstrated the utility of this reaction in creating complex heterocyclic systems, which can be considered derivatives. researchgate.net

| Substrate | Reagents | Product |

| Electron-rich aromatic/heterocyclic precursor | DMF, POCl₃ | Formylated derivative |

Reaction of Thiophenol with Chloroacetyl Chloride and Hydrazine (B178648) Hydrate (B1144303)

This multi-step synthesis is a versatile route to an important derivative, 2-(phenylthio)acetohydrazide. The first step involves the reaction of thiophenol with chloroacetyl chloride. This reaction can be performed under various conditions to yield 2-(phenylthio)acetyl chloride. chemicalbook.comprepchem.comlookchem.com For example, (phenylthio)acetic acid can be treated with oxalyl chloride in toluene (B28343) to produce the acyl chloride. prepchem.com

The resulting 2-(phenylthio)acetyl chloride is a reactive intermediate that can then be treated with hydrazine hydrate to produce 2-(phenylthio)acetohydrazide. The reaction of acyl chlorides with hydrazine is a standard and efficient method for the preparation of hydrazides. google.comorgsyn.org This hydrazide derivative serves as a valuable building block for the synthesis of a variety of heterocyclic compounds.

| Intermediate | Reactant | Product |

| 2-(Phenylthio)acetyl chloride | Hydrazine Hydrate | 2-(Phenylthio)acetohydrazide |

Reaction of Thiophenol with Mono Chloroacetic Acid

A fundamental and common method for the synthesis of the key precursor, 2-(phenylthio)acetic acid, is the reaction of thiophenol with a salt of chloroacetic acid, such as sodium chloroacetate (B1199739). chemicalbook.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the thiophenol to form the sodium thiophenoxide. This nucleophile then displaces the chloride from the chloroacetate to form the sodium salt of 2-(phenylthio)acetic acid, which is subsequently protonated by acidification to yield the final product. google.com

| Reactant 1 | Reactant 2 | Base | Product |

| Thiophenol | Chloroacetic Acid | e.g., Sodium Hydroxide | 2-(Phenylthio)acetic acid |

S-Alkylation of Mercapto Derivatives

S-alkylation is a broad and fundamental class of reactions in organosulfur chemistry and represents a primary method for the synthesis of thioethers. jmaterenvironsci.com The synthesis of this compound via the reaction of thiophenol with 2-chloroacetamide is a classic example of S-alkylation. In this reaction, the sulfur atom of the mercaptan (thiophenol) acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide (2-chloroacetamide), displacing the halide. The reaction is typically facilitated by a base to deprotonate the thiol, thereby increasing its nucleophilicity. A variety of bases and solvent systems can be employed for this transformation.

| Thiol | Alkylating Agent | Base | Product |

| Thiophenol | 2-Chloroacetamide | Various | This compound |

Oxidative Approaches to Sulfur-Containing Derivatives

Oxidative methods are employed to introduce or modify sulfur-containing functional groups in derivatives of this compound. These approaches are crucial for synthesizing compounds with specific biological or material properties. One notable application is in the synthesis of dual-functional antioxidants. By incorporating a sulfur ether group, which contains β-hydrogen atoms, into a diphenylamine (B1679370) structure, molecules with both chain-breaking and hydroperoxide-decomposing antioxidant capabilities can be designed. The sulfur moiety can undergo β-elimination, leading to the formation of sulfenic and sulfinic compounds that further contribute to the antioxidant activity.

A prominent example of an oxidative approach is the synthesis of Modafinil, a wakefulness-promoting agent. In this process, the precursor 2-[(diphenylmethyl)thio]acetamide is oxidized using hydrogen peroxide to yield the corresponding sulfinylacetamide, Modafinil. This oxidation of the sulfide (B99878) to a sulfoxide (B87167) is a key step in the synthesis of this important pharmaceutical.

Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of complex analogs of this compound often requires sophisticated strategies that allow for the construction of intricate molecular frameworks with high degrees of control over stereochemistry and functional group placement.

Three-Component Synthesis Pathways

Three-component reactions are powerful tools in organic synthesis, enabling the formation of complex molecules from simple starting materials in a single step. While a direct three-component synthesis of the basic this compound scaffold is not prominently described, this strategy is widely used to create structurally related compounds and complex analogs. For instance, the one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines provides a smooth and efficient route to polysubstituted 2-aminothiazoles. This methodology highlights the potential of multi-component reactions to generate diverse heterocyclic structures that could be analogous to or derived from this compound.

Stereoselective Radical Cyclization Techniques

Radical cyclization reactions offer a powerful method for the construction of cyclic systems, and when conducted stereoselectively, they provide access to enantiomerically enriched products. A key example is the (Me3Si)3SiH-mediated 5-exo-trig radical cyclization of N-(2-cyclohexenyl)-α-aryl-α-(phenylthio)acetamide. This reaction proceeds in a stereoselective manner to produce (3R,3aS,7aS*)-3-aryloctahydroindol-2-one, a valuable intermediate for the synthesis of Amaryllidaceae alkaloids like (±)-pancracine. researchgate.net The stereochemical outcome of such cyclizations is a critical aspect, influencing the biological activity of the final products.

Palladium(II)-Catalyzed Approaches for Functionalization

Palladium(II) catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-H functionalization and cross-coupling reactions. In the context of this compound analogs, palladium(II) complexes have been developed as efficient catalysts for various transformations. For example, palladium(II) complexes of N-Heterocyclic Carbene (NHC) amidates derived from chalcogenated acetamide-functionalized 1H-benzimidazolium salts are effective for the regioselective C-5 arylation of imidazoles under aerobic conditions. unito.itunibo.it These catalysts, which can be recycled, demonstrate good functional group tolerance and are crucial for the synthesis of functionalized heterocyclic systems. The general applicability of palladium-catalyzed C-H functionalization provides a versatile tool for the late-stage modification of complex molecules containing the this compound motif. nih.gov

One-Pot Sequential Synthesis via Ring Opening Rearrangement Functionalization (RORF)

A novel and efficient one-pot sequential synthesis of N-[2-(phenylthio)phenyl]acetamides has been developed utilizing a copper(II)-catalyzed Ring Opening Rearrangement Functionalization (RORF) strategy. researchgate.net This method employs benzo[d]thiazol-2-amines, iodoarenes, and carboxylic acids as starting materials. The reaction proceeds through a ring-opening of the benzothiazole (B30560), accompanied by the loss of carbon and nitrogen atoms, and concurrent S-arylation and N-acylation to yield ortho-bifunctionalized products. A plausible mechanism for this unprecedented RORF has been proposed. researchgate.net Furthermore, the sequential addition of tert-butyl hydroperoxide (TBHP) can lead to the formation of the sulfur-oxidized product, N-[2-(phenylsulfinyl)phenyl]acetamide. researchgate.net

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | N-(2-(phenylthio)phenyl)acetamide | 85 |

| 2 | 1-Iodo-4-methylbenzene | N-(2-(p-tolylthio)phenyl)acetamide | 82 |

| 3 | 1-Iodo-4-methoxybenzene | N-(2-((4-methoxyphenyl)thio)phenyl)acetamide | 78 |

| 4 | 1-Fluoro-4-iodobenzene | N-(2-((4-fluorophenyl)thio)phenyl)acetamide | 70 |

| 5 | 1-Chloro-4-iodobenzene | N-(2-((4-chlorophenyl)thio)phenyl)acetamide | 72 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve sustainability. Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI).

The ideal synthesis maximizes the incorporation of all reactant atoms into the final product (high atom economy) and minimizes waste. In the context of this compound and its derivatives, applying green chemistry principles would involve:

Solvent Selection: Utilizing greener solvents, such as water or ethanol, or minimizing solvent use altogether. unibo.it

Catalysis: Employing catalytic methods, like the palladium-catalyzed reactions discussed, to reduce the need for stoichiometric reagents and minimize waste. acsgcipr.org

Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

An example of a move towards greener synthesis is the development of an eco-friendly process for preparing 2-[(diphenylmethyl)thio]acetamide that avoids the use of toxic or corrosive reagents. mdpi.comacs.org By analyzing and optimizing synthetic routes using green chemistry metrics, the environmental footprint of producing this compound and its derivatives can be significantly reduced. whiterose.ac.uk

Catalytic Systems in the Synthesis of this compound Derivatives

The formation of the C-S bond in this compound derivatives is a critical transformation that has been effectively achieved through various catalytic cross-coupling reactions. Predominantly, methodologies have centered around the use of transition metal catalysts such as copper and palladium, which facilitate the coupling of a thiol with a suitable acetamide precursor or vice versa.

Copper-catalyzed systems, often referred to as Ullmann-type couplings, represent a classical and widely used approach for C-S bond formation. These reactions typically involve the coupling of a thiophenol with a halo-acetamide derivative in the presence of a copper catalyst and a base. While effective, traditional Ullmann conditions often require high reaction temperatures. More contemporary copper-catalyzed systems utilize ligands to enhance catalytic activity and allow for milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-S bond formation. These methods typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand to couple a thiol with a halo-acetamide or an acetamide with an aryl halide bearing a leaving group. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated in both coupling partners.

Recent research has also explored the use of other transition metals, such as nickel, in catalytic C-S bond-forming reactions, sometimes offering alternative reactivity or cost-effectiveness.

A key strategy in the synthesis of N-substituted this compound derivatives involves the reaction of acetamide with an electrophilic sulfur species. One documented, albeit non-catalytic, approach involves the use of N-(phenylthio)phthalimide as a source of the phenylthio group, which reacts with the deprotonated acetamide to form N-(phenylthio)acetamide. This method underscores the feasibility of forming the N-S bond to generate a precursor to the target amide structure.

The following table summarizes representative catalytic systems and methodologies for the synthesis of compounds structurally related to this compound, providing insights into the reaction conditions and outcomes.

| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI (ligand-free) | Aryl Iodide | Thiophenol | Diaryl Thioether | Up to 95% | uu.nl |

| Pd(OAc)₂ / Phosphine Ligand | Aryl Halide | Thiol | Aryl Thioether | Good to excellent | - |

| NiBr₂·bpy / Mn | Alkyl Carboxylic Acid Derivative | Pyridinium Salt (C-N cleavage) | Ketone | Good to excellent | organic-chemistry.org |

| None (Base-mediated) | Acetamide | N-(Phenylthio)phthalimide | N-(Phenylthio)acetamide | 88% | nih.gov |

While direct catalytic methods for the synthesis of the parent this compound are not extensively detailed in the provided search results, the principles of copper- and palladium-catalyzed C-S cross-coupling reactions are well-established and can be logically extended to this specific target. For instance, the coupling of thiophenol with 2-chloroacetamide or 2-bromoacetamide (B1266107) in the presence of a suitable copper or palladium catalyst system would be a viable synthetic route. The choice of catalyst, ligand, base, and solvent would be critical in optimizing the yield and purity of the desired product.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, potentially utilizing earth-abundant metals, milder reaction conditions, and greener solvents to further enhance the synthetic utility of these valuable compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Phenylthio Acetamide

Reaction Mechanisms Involving Amide and Thioether Functionalities

The amide and thioether functionalities in 2-(phenylthio)acetamide, while separated by a methylene (B1212753) bridge, can influence each other's reactivity through inductive and potential neighboring group participation effects. The thioether sulfur, being a soft nucleophile, can participate in various reactions. masterorganicchemistry.com The amide group, on the other hand, is generally less reactive than other carbonyl compounds due to resonance stabilization.

The sulfur atom's lone pairs can be shared with adjacent atoms, which can influence the electron density around the amide group. Conversely, the electron-withdrawing nature of the amide group can impact the nucleophilicity of the thioether sulfur.

Nucleophilic Addition Reactions of the Amide Carbonyl Group

The carbonyl carbon of the amide group in this compound is electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org However, amides are less reactive towards nucleophiles than aldehydes or ketones because the lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, reducing the partial positive charge on the carbonyl carbon. libretexts.org

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated to yield an alcohol, or in the case of amides, subsequent reactions can occur. libretexts.org

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. youtube.com In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

| Condition | Step 1 | Step 2 |

| Basic | Nucleophilic attack on the carbonyl carbon. | Protonation of the resulting alkoxide. |

| Acidic | Protonation of the carbonyl oxygen. | Nucleophilic attack on the activated carbonyl carbon. |

While specific examples for this compound are not extensively documented, it is expected to follow these general principles of nucleophilic addition to amides. The stability of the tetrahedral intermediate in such reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Hydrolysis of the Amide Bond under Acidic and Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield phenylthioacetic acid and ammonia (B1221849) (or ammonium (B1175870) ions). libretexts.org Amide hydrolysis is generally a slow process that requires heating. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (which is protonated to ammonium) leads to the formation of the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the amide ion (NH₂⁻), which is a strong base and subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia. youtube.com

| Condition | Key Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of ammonium ion. | Phenylthioacetic acid and Ammonium ion |

| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Elimination of amide ion. 3. Deprotonation of carboxylic acid. | Phenylthioacetate and Ammonia |

Electrophilic Aromatic Substitution Reactions of the Phenylthio Moiety

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The -SCH₂CONH₂ substituent directs incoming electrophiles to specific positions on the ring. The sulfur atom of the thioether is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the substitution. youtube.comorganicchemistrytutor.com However, the sulfur is also moderately deactivating due to its electronegativity, which withdraws electron density from the ring inductively. libretexts.org

The resonance structures of the arenium ion intermediate for ortho and para attack show that the positive charge can be delocalized onto the sulfur atom, which provides additional stabilization. organicchemistrytutor.com For meta attack, this delocalization is not possible. Therefore, ortho and para products are favored. uci.edu Steric hindrance from the substituent may cause the para product to be favored over the ortho product. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would determine the outcome and yield of the substituted products.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-(phenylthio)acetamide and 4-Nitro-1-(phenylthio)acetamide |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-(phenylthio)acetamide and 4-Bromo-1-(phenylthio)acetamide |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(phenylthio)acetamide |

Redox Chemistry of the Phenylthio Group

The thioether group in this compound is susceptible to both oxidation and reduction reactions.

Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone using various oxidizing agents. For example, the oxidation of (phenylthio)acetic acids with N-chlorosaccharin proceeds via a chlorosulphonium ion intermediate to form the corresponding sulfoxide. scispace.com A similar mechanism is expected for this compound. Common oxidizing agents for thioethers include hydrogen peroxide, peroxy acids, and potassium permanganate. The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

Reduction: The thioether linkage is generally stable to many reducing agents. However, under specific conditions, cleavage of the carbon-sulfur bond can be achieved. For instance, certain desulfurization methods might employ reagents like Raney nickel.

| Reaction Type | Reagent Example | Product |

| Oxidation (to Sulfoxide) | Hydrogen Peroxide (H₂O₂) | 2-(Phenylsulfinyl)acetamide |

| Oxidation (to Sulfone) | Peroxyacetic acid | 2-(Phenylsulfonyl)acetamide |

Intramolecular Cyclization and Rearrangement Reactions

While specific intramolecular cyclization and rearrangement reactions for this compound are not widely reported, its structure suggests potential for such transformations under appropriate conditions. For instance, derivatives of this compound could potentially undergo cyclization to form heterocyclic systems.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. slideshare.net Common rearrangements include the Wagner-Meerwein, Beckmann, and Fries rearrangements, each with specific substrates and mechanistic pathways. bdu.ac.inwiley-vch.demvpsvktcollege.ac.in The applicability of these rearrangements to this compound would depend on the specific reagents and reaction conditions employed.

Reactivity with Specific Reagents and Catalysts

This compound and its derivatives can interact with a variety of reagents and catalysts, leading to diverse chemical transformations.

Palladium Catalysts: N-(2-(Phenylthio)ethyl)acetamide, a closely related compound, has been utilized as a ligand in palladium-catalyzed C-H activation reactions. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could also potentially coordinate with palladium and other transition metals, facilitating catalytic cycles. Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Copper Catalysts: Copper catalysts are known to mediate a variety of reactions involving amides, including oxidative amidation and C-N coupling reactions. chemrxiv.orgresearchgate.netchemrxiv.orgbohrium.com The interaction of this compound with copper catalysts could potentially lead to transformations at the amide or thioether functionality. For example, copper(II) complexes have been prepared with ligands containing both thioether and amide groups. nih.gov

Acid Chlorides: The amide nitrogen of this compound can act as a nucleophile, though it is not as reactive as an amine. Reactions with highly reactive electrophiles like acid chlorides are possible, potentially leading to N-acylation under forcing conditions. However, the more common reaction of acid chlorides is with amines to form amides. chemistrysteps.comcommonorganicchemistry.com

Biological Activities and Medicinal Chemistry Applications

General Biological Activities of Acetamide (B32628) Derivatives

Acetamide derivatives are recognized for their broad spectrum of biological activities. These compounds are integral to many therapeutic agents and natural products. archivepp.com Research has shown that various acetamide derivatives possess potent anti-inflammatory, antioxidant, anticancer, anticonvulsant, antimicrobial, and analgesic properties. archivepp.comnih.gov For instance, paracetamol, a widely used analgesic and antipyretic agent, features an acetamide group, highlighting the therapeutic importance of this chemical moiety. nih.gov The versatility of the acetamide structure allows for chemical modifications that can enhance pharmacokinetic parameters and biological efficacy, leading to the development of prodrugs and novel therapeutic candidates. archivepp.com The wide-ranging pharmacological potential has spurred continuous interest in the synthesis and evaluation of new acetamide derivatives for various therapeutic applications, including the potential to combat HIV by inhibiting viral replication enzymes and to act as sedative or hypnotic agents. archivepp.comnih.gov

Antimicrobial Properties

Derivatives of acetamide have been investigated for their potential as antimicrobial agents. Studies have revealed that certain acetamide compounds exhibit significant activity against both Gram-positive bacteria and various fungal strains. nih.gov For example, specific derivatives, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide, have shown good activity against Gram-positive bacteria. nih.gov Other related compounds demonstrated notable antifungal properties. nih.gov

In a study focused on 2-mercaptobenzothiazole (B37678) derivatives, new hybrid acetamide compounds were synthesized and screened for their in vitro antibacterial activities. nih.gov Several of these compounds, particularly those labeled 2b, 2c, and 2i in the study, showed significant antibacterial effects that were comparable to the standard drug levofloxacin. nih.gov These active compounds also displayed promising antibiofilm capabilities, in some cases exceeding the efficacy of the standard drug cefadroxil. nih.gov Molecular docking studies suggest that these compounds may exert their antibacterial action by interacting with bacterial kinases and DNA gyrases. nih.gov Another line of research synthesized a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, many of which were found to be active against selected microbial species. researchgate.net

Anti-inflammatory Properties

The anti-inflammatory potential of acetamide derivatives is a well-documented area of research. nih.gov These compounds are often explored as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. archivepp.comnih.gov The anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide have been demonstrated in adjuvant-induced arthritic rats, where the compound significantly retarded the increase in paw edema volume and reduced serum levels of pro-inflammatory cytokines like IL-1 beta and TNF-alpha. nih.gov Furthermore, treatment with this acetamide derivative was shown to modulate oxidative stress markers, which are linked to its anti-inflammatory action. nih.gov

A primary mechanism behind the anti-inflammatory activity of many acetamide derivatives is the inhibition of prostaglandin (B15479496) synthesis. archivepp.com Prostaglandins are key mediators of inflammation, and their production is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at inflammatory sites. archivepp.comnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. archivepp.com Acetamide derivatives have been specifically designed as selective COX-2 inhibitors to provide anti-inflammatory relief with potentially fewer side effects than traditional NSAIDs. archivepp.comresearchgate.net The ability of acidic NSAIDs to concentrate in inflamed tissue allows them to effectively inhibit prostaglandin synthesis at the site of inflammation. nih.gov The development of hybrid drugs and prodrugs incorporating the acetamide functional group is an active area of research to create more effective and selective COX-2 inhibitors for treating conditions like arthritis and other inflammatory disorders. archivepp.comgalaxypub.co

Thymic stromal lymphopoietin (TSLP) is a key cytokine implicated in the pathogenesis of allergic inflammatory disorders such as atopic dermatitis. nih.govresearchgate.net The expression and production of TSLP in mast cells can be regulated through the Caspase-1 and NF-κB signaling pathways. nih.gov A novel compound, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been shown to effectively downregulate TSLP. nih.gov

Research on the human mast cell line, HMC-1, demonstrated that this 2-(phenylthio)acetamide derivative significantly decreased both the mRNA expression and production of TSLP. nih.gov The study found that the compound inhibited the activation of caspase-1 and also suppressed the activation and phosphorylation of NF-κB, which is a downstream target of caspase-1. nih.govresearchgate.netmdpi.com By blocking these pathways, the compound effectively reduces TSLP levels, suggesting its potential as a therapeutic agent for treating inflammatory and atopic conditions. nih.gov At a concentration of 1μM, the compound inhibited TSLP production by up to 87.7%. nih.govresearchgate.net

Anticancer Activities

Acetamide derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov Phenylacetamide and its related aromatic fatty acids have shown anti-proliferative effects on various human cancer cell lines, including those of prostate and breast cancer. nih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. nih.govtbzmed.ac.ir Researchers have synthesized and evaluated numerous series of 2-(substituted phenoxy) acetamide derivatives, finding that compounds featuring halogen substitutions on the aromatic ring often exhibit favorable anticancer activity. nih.govresearchgate.net

The cytotoxic potential of this compound and its derivatives has been evaluated against several cancer cell lines. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent cytotoxic activity, particularly against the PC3 human prostate carcinoma cell line. nih.gov In general, compounds with a nitro moiety demonstrated a greater cytotoxic effect than those with a methoxy (B1213986) moiety. nih.gov Other research has investigated the effects of chalcone (B49325) derivatives on the HT-29 human colon adenocarcinoma cell line, finding that certain derivatives demonstrated high cytotoxicity and induced apoptosis. nih.gov Ficus deltoidea L. plant extracts containing acetamide-related compounds have also been shown to induce apoptosis and inhibit the migration and invasion of PC3 cells. frontiersin.org

The following table summarizes the cytotoxic activities of various phenylacetamide derivatives on different cancer cell lines.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Source |

| 2-(4-Fluorophenyl)-N-(phenyl-2-nitro)acetamide | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(phenyl-4-nitro)acetamide | PC3 | 80 | nih.gov |

| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 | 0.76±0.09 | tbzmed.ac.ir |

| Phenylacetamide derivative 3d (o-chloro) | MDA-MB-468 | 0.6±0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3d (o-chloro) | PC-12 | 0.6±0.07 | tbzmed.ac.ir |

| Phenylacetamide derivative 3c (p-fluoro) | MCF-7 | 0.7±0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3d (o-chloro) | MCF-7 | 0.7±0.4 | tbzmed.ac.ir |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis (e.g., Upregulation of Bax, Downregulation of Bcl-2)

Certain derivatives of this compound have been identified as potent inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells. A notable example is a series of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives. One particular compound from this series, designated as 9e, which features a 4-chloro-containing phenyl urea (B33335) moiety, has demonstrated significant pro-apoptotic effects in A431 human cancer cells. researchgate.net

Western blot analysis confirmed that treatment with compound 9e leads to a distinct modulation of key apoptosis-regulating proteins. Specifically, it causes an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The same 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivative, compound 9e, has also been shown to target angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. This is achieved through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor in the angiogenic signaling cascade. researchgate.net

Research has shown that compound 9e effectively inhibits the phosphorylation of VEGFR-2 in A431 cancer cells. researchgate.net By blocking this phosphorylation event, the compound prevents the activation of downstream signaling pathways that are responsible for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Mechanisms of Action in Anticancer Contexts

The anticancer properties of this compound derivatives are not limited to the induction of apoptosis and inhibition of VEGFR-2. Various analogs have been synthesized and evaluated, revealing a multifaceted approach to combating cancer.

The primary mechanism observed is cytotoxicity against a range of human cancer cell lines. For instance, the 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives displayed cytotoxic effects against HT-29 (colon carcinoma), A431 (skin carcinoma), and PC3 (prostate carcinoma) cell lines. researchgate.net

Further studies on other related structures have expanded the understanding of their anticancer mechanisms. For example, some chalcone derivatives incorporating a similar chemical framework have been found to act as tubulin polymerization inhibitors. These compounds can bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis.

The table below summarizes the cytotoxic activity of a representative this compound derivative against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| Compound 9e (a 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivative) | A431 | Skin Carcinoma | Highest degree of cytotoxic effects observed in the study. researchgate.net |

| Compound 9e | HT-29 | Colon Carcinoma | Evaluated for cytotoxic activity. researchgate.net |

| Compound 9e | PC3 | Prostate Carcinoma | Evaluated for cytotoxic activity. researchgate.net |

Antiviral Properties

Derivatives of this compound have emerged as promising candidates in the search for novel antiviral agents. A notable study investigated a library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides for their ability to inhibit the replication of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.

The mechanism of action for these compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. Several compounds from the tested library demonstrated strong inhibitory activity against SARS-CoV-2 RdRp while exhibiting low cytotoxicity. This highlights the potential of the this compound scaffold in the development of targeted antiviral therapies.

Antioxidant Properties

Several studies have explored the antioxidant potential of acetamide derivatives, including those with structures related to this compound. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of pathological conditions, including cancer and cardiovascular diseases.

The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and by assessing the reduction of reactive oxygen species (ROS) in cell-based models. For example, a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and tested for their antioxidant properties. mdpi.com Compounds 4h and 4o from this series showed good antioxidant activity in the DPPH assay. mdpi.com

Another study on various acetamide derivatives investigated their ability to scavenge the ABTS radical and to inhibit ROS and nitric oxide (NO) production in stimulated macrophages. nih.gov

Neuroprotective Activities

While the direct neuroprotective effects of this compound have not been extensively documented in the reviewed literature, related acetamide derivatives have been investigated for their potential in neurological disorders. For instance, a series of 2-[4-(3-substituted phenylacryloyl)phenylamino]-N-substituted phenyl acetamide derivatives were synthesized and screened for anticonvulsant activity. Several of these compounds displayed promising profiles in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a potential role in the management of epilepsy.

It is important to note that research on "thioacetamide" often refers to a different compound used to induce experimental hepatic encephalopathy in animal models and should not be confused with this compound. Further research is required to specifically elucidate the neuroprotective potential of this compound and its direct derivatives.

Antituberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antituberculosis agents. Derivatives of this compound have shown promise in this area. A study focused on a series of 2-(phenylthio)benzoylarylhydrazone derivatives, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov

Two compounds from this series, 4f (a 5-Nitro-2-furyl analogue) and 4g (a 5-Nitro-2-thienyl analogue), displayed significant inhibitory effects. nih.gov The activity of these compounds is quantified by their IC90 values, which represent the concentration required to inhibit 90% of the bacterial growth.

The table below presents the antituberculosis activity of these promising this compound derivatives.

| Compound | Description | IC90 (μg/mL) | IC50 (μg/mL) |

|---|---|---|---|

| 4f | 5-Nitro-2-furyl analogue | 7.57 nih.gov | 2.92 nih.gov |

| 4g | 5-Nitro-2-thienyl analogue | 2.96 nih.gov | 3.11 nih.gov |

Role as Lead Compounds in Drug Discovery

A lead compound is a chemical structure that displays pharmacological or biological activity and serves as the foundational starting point for modification and optimization into a potential drug candidate. The this compound scaffold has been instrumental in identifying new lead compounds for various therapeutic areas.

One notable example is the identification of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) as a novel lead compound for the potential management of allergic rhinitis. Researchers selected this compound through a molecular docking simulation screening of over 600,000 compounds against the caspase-1 protein. In an animal model of allergic rhinitis, PA demonstrated significant therapeutic effects, suggesting its potential for development into a new class of anti-allergic drugs. This discovery underscores the value of the this compound core in generating promising hits that can be advanced through the drug discovery pipeline.

Interaction with Biological Targets (e.g., Enzymes, Receptors, Biomolecules)

The therapeutic potential of this compound derivatives stems from their ability to interact with specific biological targets, thereby modulating their function. Research has identified several key enzymes and receptors that are targeted by compounds containing this chemical moiety.

Caspase-1: The lead compound PA was found to directly interact with the active site of caspase-1, an enzyme pivotal in the inflammatory response. nih.gov A kinetic assay confirmed that PA regulates the activation of caspase-1, which is a critical step in the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

VEGFR-2: A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives has been synthesized and identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. These compounds were shown to inhibit the phosphorylation of VEGFR-2 in cancer cells. nih.gov

CCR3 Receptor: Derivatives of 2-(benzothiazolylthio)acetamide have been developed as selective antagonists for the C-C chemokine receptor 3 (CCR3). nih.gov CCR3 is a receptor that plays a significant role in allergic inflammatory diseases, such as asthma, by mediating the trafficking of eosinophils. A lead structure was identified from a focused library and subsequently modified to produce compounds with high binding affinity and selectivity for CCR3 over other related receptors like CCR1. nih.gov

| Derivative Class | Biological Target | Interaction/Effect | Therapeutic Area |

|---|---|---|---|

| 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide | Caspase-1 | Inhibition of activation | Allergic Rhinitis |

| 2-acetamide-5-phenylthio-1,3,4-thiadiazole | VEGFR-2 | Inhibition of phosphorylation | Oncology |

| 2-(benzothiazolylthio)acetamide | CCR3 Receptor | Antagonism | Allergic Inflammation (e.g., Asthma) |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drug candidates. By systematically modifying the chemical structure of a compound, researchers can determine which functional groups and structural features are crucial for its biological activity.

For VEGFR-2 Inhibitors: In the development of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives as anticancer agents, a series of compounds containing a phenyl urea element were synthesized and evaluated. The SAR study revealed critical insights:

Substitution on the Phenyl Urea Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced cytotoxic activity.

Halogen Substitution: The highest degree of cytotoxic effect against the A431 cancer cell line was observed for the derivative bearing a chloro group at the 4-position of the phenyl ring (compound 9e). nih.gov This highlights the importance of electron-withdrawing groups at this specific position for enhanced potency.

For CCR3 Receptor Antagonists: An extensive SAR study was performed on 2-(benzothiazolylthio)acetamide derivatives to improve selectivity and potency for the CCR3 receptor. nih.gov Starting from a lead compound (1a), systematic modifications were made to different parts of the molecule:

Benzothiazole (B30560) Ring: Introduction of substituents into the benzene (B151609) ring of the benzothiazole moiety was explored.

Piperidine (B6355638) Side Chain: The piperidine ring attached to the acetamide nitrogen was also derivatized.

Key Findings: This derivatization strategy led to the identification of compounds with nanomolar binding affinity (IC50 values between 1.5–3.0 nM) for the CCR3 receptor. nih.gov Crucially, these modifications resulted in compounds that were over 800-fold more selective for CCR3 compared to the CCR1 receptor, demonstrating how targeted chemical changes can fine-tune the pharmacological profile of a lead compound. nih.gov

| Compound Series | Target | Key SAR Finding | Resulting Potency |

|---|---|---|---|

| 2-acetamide-5-phenylthio-1,3,4-thiadiazoles | VEGFR-2 | A 4-chloro substitution on the terminal phenyl urea ring enhanced activity. | Highest cytotoxic effects against A431 cells. nih.gov |

| 2-(benzothiazolylthio)acetamides | CCR3 Receptor | Derivatization of the benzothiazole and piperidine side chain. | IC50 of 1.5–3.0 nM and >800-fold selectivity over CCR1. nih.gov |

Pharmacological Mechanisms beyond Specific Activities

In the context of allergic rhinitis, the inhibition of caspase-1 by the lead compound PA leads to a cascade of anti-inflammatory and anti-allergic effects. This includes the significant reduction of several key biomarkers of allergic reaction. Treatment with PA was shown to decrease the up-regulated levels of Immunoglobulin E (IgE), histamine, IL-1β, and thymic stromal lymphopoietin (TSLP) in the serum of sensitized mice. Furthermore, it reduced the protein levels of other inflammatory mediators such as IL-5, IL-6, IL-13, and tumor necrosis factor-α (TNF-α).

For the 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives targeting VEGFR-2, the pharmacological mechanism extends beyond simple receptor inhibition to the induction of programmed cell death, or apoptosis. Western blot analysis confirmed that the most potent compound induced apoptosis in cancer cells by upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic mechanism for initiating the intrinsic pathway of apoptosis, representing a key pharmacological outcome for an anticancer agent.

Potential Applications in Materials Science and Other Fields

Role as Chemical Intermediates for Complex Molecule Synthesis

As a chemical intermediate, 2-(Phenylthio)acetamide and its derivatives are instrumental in constructing elaborate molecular architectures. The presence of multiple functional groups—the amide, the thioether linkage, and the phenyl ring—provides several reactive sites for chemical modification. This versatility allows for its use in the synthesis of a wide range of organic compounds. evitachem.com For instance, the related compound 2-[(diphenylmethyl)thio]acetamide (B130414) serves as a key intermediate in the industrial manufacturing of Modafinil, a central nervous system stimulant. google.com The synthesis process involves reacting the parent acid with alcohols to form an ester, which is then treated with ammonia (B1221849) to produce the final acetamide (B32628) intermediate. google.com

The this compound scaffold is a foundational component in the synthesis of various heterocyclic compounds, particularly those containing thiazole (B1198619) and thioamide functionalities.

Thiazole Derivatives: Thiazoles are a class of sulfur- and nitrogen-containing heterocycles renowned for their broad range of biological activities. The this compound structure is integral to novel thiazole-containing compounds. Research has demonstrated the synthesis of a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives. nih.gov These compounds, which incorporate the core acetamide and phenylthio groups, were developed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Thioamide Derivatives: Thioamides are important functional groups in medicinal chemistry and serve as versatile intermediates for synthesizing sulfur-containing heterocycles. evitachem.com While direct synthesis from this compound is not extensively documented, its structure makes it a plausible precursor. The acetamide group can be converted to a thioamide through thionation reactions, a common method for synthesizing this functional group.

The utility of this compound as a building block is particularly evident in the field of medicinal chemistry, where it contributes to the synthesis of various bioactive molecules. nih.gov Its derivatives have been explored for a range of therapeutic applications.

One significant application is in the development of anticancer agents. A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea (B33335) group were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov The research identified a 4-chloro-substituted compound as having the highest cytotoxic activity against the A431 (epidermoid carcinoma) cell line. This compound was found to induce apoptosis and inhibit the phosphorylation of VEGFR-2, a key protein involved in tumor angiogenesis. nih.gov

Furthermore, derivatives such as N-phenyl-2-(phenyl-amino) acetamide have been designed and synthesized as potential inhibitors of Factor VIIa, a crucial enzyme in the blood coagulation cascade, highlighting their potential as novel anticoagulant agents. ijper.org The versatility of the acetamide scaffold is also demonstrated in its use to create compounds with potential for treating coagulation disorders. ijper.org

| Derivative Class | Specific Compound Example | Target/Application | Key Research Finding |

|---|---|---|---|

| 2-Acetamide-5-phenylthio-1,3,4-thiadiazoles | 4-chloro-substituted phenyl urea derivative | Anticancer (VEGFR-2 Inhibitor) | Exhibited the highest cytotoxic effects against the A431 cancer cell line by inducing apoptosis. nih.gov |

| N-Phenyl-2-(phenyl-amino) acetamides | Various substituted derivatives | Anticoagulant (Factor VIIa Inhibitor) | Demonstrated good inhibitory anticoagulant activities in vitro, serving as a template for new anticoagulant drugs. ijper.org |

| 2-[(Diphenylmethyl)thio]acetamide | Not applicable | Pharmaceutical Intermediate | Serves as a key intermediate for the synthesis of Modafinil. google.com |

Applications in Catalysis

While direct applications of this compound as a catalyst are not widely reported, closely related structural analogs serve as highly effective ligands in transition metal catalysis. Ligands are crucial for modulating the reactivity and selectivity of metal catalysts.

A notable example is the homolog N-(2-(Phenylthio)ethyl)acetamide, which has an additional methylene (B1212753) group. This compound has been developed as a specialized ligand for Palladium (Pd)-catalyzed C-H activation reactions. sigmaaldrich.com Specifically, it enables the olefination and subsequent lactonization of carbon-sp³ bonds in free carboxylic acids, a challenging but highly valuable transformation in organic synthesis. The ligand coordinates to the palladium center, facilitating the activation of otherwise inert C-H bonds. Similarly, ligands derived from 2-bromo-N-(2-phenylthio)ethyl)acetamide have been used to create recyclable Palladium(II) catalysts for the regioselective arylation of imidazoles. researchgate.net These examples underscore the potential of the phenylthio-amide motif to function as a bidentate ligand, coordinating to metal centers through both the sulfur and amide atoms to promote complex chemical transformations.

Advanced Materials Research involving this compound Moieties

The incorporation of specific chemical moieties into polymers is a key strategy for developing advanced materials with tailored properties. While research specifically detailing the use of this compound in materials science is limited, the properties of its parent compound, (phenylthio)acetic acid, suggest significant potential.

(Phenylthio)acetic acid can be integrated into polymer chains to engineer materials with unique characteristics, such as enhanced thermal stability, improved chemical resistance, or specific optical properties. evitachem.com Given that amides are fundamental linkages in high-performance polymers like polyamides (nylons), it is plausible that this compound could serve as a functional monomer. Its polymerization, or copolymerization with other monomers, could yield polyamides containing the phenylthio group as a pendant side chain. This could imbue the resulting material with properties such as a higher refractive index, altered solubility, or the capacity for post-polymerization modification at the sulfur atom. The N-[2-(phenylthio)phenyl]acetamide derivative is also noted for its potential in materials science, further suggesting the utility of this structural class in the development of new functional materials. evitachem.com

Future Directions and Emerging Research Areas

Development of Novel 2-(Phenylthio)acetamide Derivatives with Enhanced Bioactivity

The development of new derivatives of this compound with improved biological activity is a key area of ongoing research. Scientists are exploring the synthesis of novel analogs by modifying the core structure to enhance their therapeutic properties.

One notable example is the synthesis of 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), which has shown potential in downregulating thymic stromal lymphopoietin (TSLP), a key factor in allergic disorders. nih.gov This derivative demonstrated significant inhibitory effects on TSLP production in human mast cells. nih.gov Another area of exploration involves creating hybrid molecules. For instance, novel phthalimide (B116566) derivatives have been designed as hybrids of thalidomide (B1683933) and other bioactive compounds, showing enhanced activities against certain cancer cell lines. researchgate.net

The synthesis of a series of coumarin (B35378) derivatives containing moieties like (E)-methyl 2-(methoxyimino)-2-phenylacetate has also yielded compounds with significant fungicidal activity. nih.gov Furthermore, research into 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogs has led to the development of derivatives with potent anti-HIV-1 activity. researchgate.net The strategic design and synthesis of such novel derivatives, based on structure-activity relationship (SAR) studies, are crucial for discovering compounds with superior efficacy and selectivity.

In-depth Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Current and future research focuses on elucidating their precise mechanisms of action.

For example, studies on 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) have revealed that it downregulates TSLP by blocking the caspase-1/NF-κB signaling pathway. nih.gov This was investigated using techniques such as computer-aided docking simulations, enzyme-linked immunosorbent assays (ELISA), quantitative polymerase chain reaction (qPCR), and Western blotting. nih.gov Similarly, the anti-allergic effects of PA have been linked to its ability to regulate caspase-1 activation. nih.gov

Future research will likely involve more sophisticated techniques to identify the direct molecular targets of these compounds and to map the downstream signaling pathways they modulate. Understanding these intricate interactions will be essential for predicting the therapeutic effects and potential side effects of new derivatives.

Computational Design and Optimization of this compound Analogs

Computational methods are becoming increasingly integral to the design and optimization of new drug candidates. Molecular docking simulations and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity of novel this compound analogs before they are synthesized.

For instance, a hit molecule from a 'clean drug-like database' was identified through systematic computational studies and subsequently modified to create a series of antidepressant agents. nih.gov Molecular docking simulations were also used to identify 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) as a potential inhibitor of caspase-1. nih.gov

In the development of inhibitors for matrix metalloproteinases (MMPs), 2D autocorrelation descriptors have been used to model the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives. researchgate.net These computational approaches not only accelerate the discovery process but also provide valuable insights into the structural features required for optimal biological activity, guiding the synthesis of more potent and selective compounds.

Exploration of New Synthetic Pathways for Sustainability and Efficiency

The development of sustainable and efficient synthetic methods is a critical aspect of modern pharmaceutical research. For this compound and its derivatives, researchers are exploring greener and more economical synthetic routes.

Traditional synthetic methods often involve multiple steps and the use of hazardous reagents. Current research aims to simplify these processes and reduce their environmental impact. For example, general methods for the preparation of N-(phenethyl)-2-(phenylthio)acetamide compounds involve the reaction of a phenol (B47542) or thiophenol with an α-chloroamide in the presence of a base like cesium carbonate. nih.gov

Future research will likely focus on the use of more environmentally friendly solvents, catalysts, and reaction conditions. High-throughput experimentation platforms are also being developed to rapidly optimize reaction conditions for radiosynthesis, which could be adapted for the synthesis of other this compound derivatives. escholarship.org

Integration with Advanced Delivery Systems for Therapeutic Applications

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the integration of this compound and its derivatives with advanced drug delivery systems is a promising area of research.

These advanced systems can include nanoparticles, liposomes, and other carriers that can improve the solubility, stability, and bioavailability of the compounds. fabad.org.tr They can also be designed to target specific tissues or cells, thereby increasing efficacy and reducing off-target effects. For example, singlet oxygen-labile linkers are being explored for controlled drug release, a strategy that could be adapted for the delivery of this compound derivatives. google.com

The development of such sophisticated delivery systems could significantly enhance the therapeutic potential of this class of compounds in various applications, including cancer therapy and the treatment of inflammatory diseases.

Multi-omics Approaches to Understand Compound Effects

Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), offer a holistic view of the cellular response to a compound. frontlinegenomics.comnih.gov These powerful techniques can provide a comprehensive understanding of the biological effects of this compound and its derivatives.

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can identify the key pathways and networks that are perturbed by the compound. mdpi.com This can help to elucidate its mechanism of action, identify potential biomarkers of response, and uncover off-target effects. mdpi.com For example, a recent study utilized a multi-omics approach to investigate the interactions between gut microbiota and metabolites, identifying this compound as one of the influential compounds. preprints.org

The application of multi-omics strategies to the study of this compound will undoubtedly provide a wealth of information, paving the way for a more personalized and effective use of these compounds in the future.

Conclusion

Summary of Key Research Findings on 2-(Phenylthio)acetamide

Research on this compound has established its fundamental chemical and physical properties, including its molecular structure, weight, and melting point. Synthetic routes to this compound have been explored, primarily involving the reaction of phenylthiolates with haloacetamides or the amidation of (phenylthio)acetic acid. While direct biological evaluation of this compound is not extensively documented in publicly available research, the broader class of acetamide (B32628) derivatives has shown significant potential in various therapeutic areas. Studies on derivatives have indicated promising anticonvulsant, antimicrobial, and anti-inflammatory activities. Furthermore, the utility of a closely related analog as a ligand in C-H activation reactions highlights the importance of the this compound scaffold in advancing organic synthesis methodologies.

Broader Impact of this compound Research on Chemical Sciences and Medicine

The study of this compound and its derivatives has had a notable impact on both chemical sciences and medicine. In chemistry, the exploration of this molecular framework has contributed to the development of new synthetic methods, particularly in the area of C-H functionalization, which is a significant goal in modern organic synthesis. The use of related ligands has enabled more efficient and selective chemical transformations. In the field of medicine, research into the biological activities of this compound derivatives has provided valuable lead compounds for drug discovery programs. The diverse pharmacological potential, including anticonvulsant, antimicrobial, and anti-inflammatory effects, underscores the importance of this structural motif in the design of novel therapeutic agents. This research has expanded the toolbox of medicinal chemists and has the potential to lead to the development of new treatments for a range of diseases.

Future Prospects and Remaining Challenges in this compound Studies

The future of this compound research is promising, with several avenues for further exploration. A primary focus should be the comprehensive biological evaluation of the parent compound itself to ascertain its intrinsic pharmacological activities. This would provide a crucial baseline for understanding the structure-activity relationships within its class of derivatives. Further exploration of its applications in organic synthesis, particularly in catalysis and as a versatile building block, is also warranted.

A remaining challenge is the elucidation of the precise mechanisms of action for the biologically active derivatives of this compound. Understanding how these molecules interact with their biological targets at a molecular level is essential for optimizing their therapeutic potential and minimizing potential side effects. Additionally, developing more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives will be crucial for their potential large-scale production and application. Overcoming these challenges will undoubtedly pave the way for new discoveries and applications of this versatile chemical entity.

常见问题

Basic: What are the primary biochemical targets of 2-(phenylthio)acetamide, and how are they experimentally validated?

This compound (2-PTAM) primarily targets caspase-1, a protease critical in inflammatory and apoptotic pathways. Experimental validation involves:

- Enzyme Inhibition Assays : Measuring caspase-1 activity via fluorogenic substrates (e.g., Ac-YVAD-AMC) to quantify inhibition kinetics .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm direct interaction at the enzyme’s active site .

- Cellular Models : Using THP-1 monocytes or murine macrophages to assess TSLP suppression via ELISA, linking caspase-1 inhibition to reduced cytokine production .

Basic: How does this compound modulate allergic inflammation pathways?

2-PTAM reduces thymic stromal lymphopoietin (TSLP) by inhibiting caspase-1, a key mediator in allergic inflammation. Methodological approaches include:

- In Vivo Models : Allergic rhinitis models in mice, where intranasal 2-PTAM administration reduces eosinophil infiltration and IL-1β/IL-6 levels .

- Gene Expression Analysis : qPCR to quantify TSLP mRNA suppression in mast cells or epithelial cells treated with 2-PTAM .

Advanced: What synthetic strategies enable the preparation of this compound derivatives for structure-activity studies?

Derivatives are synthesized via nucleophilic substitution or cycloaddition reactions:

- Thiol-Acetyl Chloride Coupling : Reacting substituted thiophenols (e.g., bromothiophenols) with 2-chloroacetamide derivatives in the presence of Lewis acids (e.g., SnCl₄), yielding 2-(arylthio)acetamides (e.g., 3b, 3c) in ~40–70% yields .

- Cationic Cycloaddition : Using stannic chloride to generate phenylthionium intermediates, which react with olefins (e.g., styrene) to form benzothiopyrans .

- Amide Bond Formation : Condensing 2-(phenylthio)acetyl chloride with aryl amines (e.g., 4-benzylaniline) using DIPEA as a base, producing analogs like ST59 (40% yield) .

Advanced: What analytical challenges arise in characterizing this compound isomers, and how are they resolved?

Isomer differentiation (e.g., ortho vs. meta hydroxylated derivatives) requires:

- NMR Spectroscopy : Comparing -NMR shifts (e.g., δ 10.01 ppm for NH in ST56) and coupling constants to identify substitution patterns .

- LC-HRMS/MS : High-resolution mass spectrometry distinguishes isomers like 2-(2-hydroxyphenyl)acetamide (M1) from 2-(3-hydroxyphenyl)acetamide (M2) based on fragmentation patterns .

- Crystallography : Resolving ambiguities in cases where synthetic routes may yield incorrect isomers (e.g., misassigned starting materials) .

Advanced: How can researchers optimize the therapeutic window of this compound in preclinical models?

Key steps include:

- Dose-Response Studies : Administering 2-PTAM at 10–100 mg/kg in murine models to establish efficacy (e.g., reduced TSLP) versus toxicity (e.g., gastrointestinal disturbances at >50 mg/kg) .

- Pharmacokinetic Profiling : Monitoring plasma half-life and tissue distribution via LC-MS to adjust dosing intervals .

- Metabolic Stability Assays : Incubating 2-PTAM with liver microsomes to assess phase I/II metabolism and potential drug-drug interactions .

Advanced: What role does the phenylthio group play in the bioactivity of this compound derivatives?

The phenylthio moiety enhances:

- Lipophilicity : Improving membrane permeability, as seen in ST56 (logP ~3.5), which localizes to cytoplasmic compartments .

- Electrophilic Reactivity : Facilitating covalent interactions with cysteine residues in caspase-1’s active site .

- Structural Rigidity : Stabilizing binding conformations in analogs like ST60, where the benzoyl group enhances affinity for caspase-1 (IC₅₀ = 0.8 µM vs. 1.2 µM for parent compound) .

Basic: What standard analytical methods ensure purity and identity of this compound in research?

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Spectroscopy : - and -NMR to confirm acetamide and phenylthio group integration (e.g., δ 3.83 ppm for CH₂ in ST59) .

- Mass Spectrometry : HRMS (ESI/TOF) to verify molecular ions (e.g., [M+H]⁺ = 334.1258 for ST59) .

Advanced: How do structural modifications of this compound impact its anti-inflammatory efficacy?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance caspase-1 inhibition (IC₅₀ reduction by 30%) but may increase hepatotoxicity .

- Heterocyclic Derivatives : Benzothiopyrans (synthesized via cycloaddition) show improved bioavailability but reduced CNS penetration due to increased molecular weight .

- Hybrid Molecules : Conjugates with benzenesulfonamide (e.g., 3b) exhibit dual COX-2/caspase-1 inhibition, broadening therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息